molecular formula C16H16N4O3S B6497255 4-[(4-methylphenyl)sulfanyl]-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]butanamide CAS No. 952868-75-6

4-[(4-methylphenyl)sulfanyl]-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]butanamide

Cat. No.: B6497255
CAS No.: 952868-75-6
M. Wt: 344.4 g/mol
InChI Key: RFVSDDWFDDPOBU-UHFFFAOYSA-N
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Description

4-[(4-Methylphenyl)sulfanyl]-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]butanamide is a synthetic organic compound featuring a 1,3,4-oxadiazole core substituted with a sulfanyl group linked to a 4-methylphenyl moiety and a butanamide chain terminating in a 1,2-oxazol-5-yl group.

Properties

IUPAC Name

4-(4-methylphenyl)sulfanyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3S/c1-11-4-6-12(7-5-11)24-10-2-3-14(21)18-16-20-19-15(22-16)13-8-9-17-23-13/h4-9H,2-3,10H2,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFVSDDWFDDPOBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCCC(=O)NC2=NN=C(O2)C3=CC=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Key Functional Groups Reference
Target Compound: 4-[(4-Methylphenyl)sulfanyl]-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]butanamide C₁₉H₂₀N₄O₃S (estimated) ~408 (estimated) 4-Methylphenylsulfanyl, butanamide, oxazol-5-yl Not reported Oxadiazole, oxazole, amide, sulfanyl -
D31: 4-[[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]but-2-ynyl furan-2-carboxylate C₂₀H₁₇N₂O₅S 397.4 4-Methylphenyl, butynyl ester, furan Not reported Oxadiazole, ester, sulfanyl
7d: N-(4-Methylphenyl)-3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]oxadiazol-2-yl}sulfanyl)propanamide C₁₇H₁₉N₅O₂S₂ 389 4-Methylphenyl, thiazole, propanamide 134–178 Oxadiazole, amide, sulfanyl, amino
8g: N-(4-Methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide C₂₁H₂₀N₄O₂S 378 4-Methylphenyl, indole, acetamide 142 Oxadiazole, amide, sulfanyl
Compound 4 (Molbank 2013): 2-{[5-(Diphenylmethyl)oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide C₂₁H₁₈N₆O₂S 418.5 Diphenylmethyl, pyrazine, acetamide Not reported Oxadiazole, amide, sulfanyl

Key Structural Differences and Implications

Core Heterocycle Variations: The target compound and D31 both feature a 1,3,4-oxadiazole core, but D31 replaces the oxazolyl group with a furan ester. This substitution may reduce polarity and alter metabolic stability compared to the oxazole-containing target. Compound 7d incorporates a thiazole ring with an amino group, enhancing hydrogen-bonding capacity, which could improve solubility but reduce membrane permeability relative to the target's oxazole substituent.

Chain Length and Functional Groups: The target's butanamide chain (four carbons) is longer than the acetamide (two carbons) in 8g and propanamide (three carbons) in 7d . D31 employs a butynyl ester (rigid, triple bond) instead of a flexible amide, which may confer different conformational dynamics and electronic properties.

Bioactivity Considerations :

  • Compounds like 8g and 7d were evaluated for enzyme inhibition (e.g., lipoxygenase, α-glucosidase), suggesting that the target compound may also exhibit such activity due to structural parallels.
  • The oxazole group in the target compound could engage in π-π stacking interactions with biological targets, similar to the indole moiety in 8g .

Research Findings and Discussion

Physicochemical Properties

  • Melting Points : The target compound's melting point is unreported, but analogs like 7d (134–178°C) and 8g (142°C) suggest a likely range of 130–160°C, influenced by crystallinity and hydrogen-bonding capacity.
  • Solubility : The oxazole and amide groups may confer moderate aqueous solubility, though the 4-methylphenylsulfanyl moiety could increase hydrophobicity.

Potential Bioactivity

  • Antimicrobial Activity : Thiadiazole derivatives in –8 highlight the role of sulfanyl linkages in antimicrobial agents, suggesting the target compound could be explored for similar uses.

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